Cas no 89033-45-4 (2,5-dioxoimidazolidine-4-carboxamide)
2,5-dioxoimidazolidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Imidazolidinecarboxamide,2,5-dioxo-
- 2,5-dioxoimidazolidine-4-carboxamide
- 4-Imidazolidinecarboxamide,2,5-dioxo-(7CI,9CI)
- NSC165517
- F0001-2466
- AKOS006341105
- 89033-45-4
- NSC-165517
- EN300-335895
- DTXSID90304362
- SCHEMBL2184430
-
- MDL: MFCD18820365
- Inchi: 1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)
- InChI Key: FJCLSLJIRFXGHB-UHFFFAOYSA-N
- SMILES: O=C1C(C(N)=O)NC(N1)=O
Computed Properties
- Exact Mass: 143.033
- Monoisotopic Mass: 143.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.552
- Refractive Index: 1.539
2,5-dioxoimidazolidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D487403-2.5mg |
2,5-dioxoimidazolidine-4-carboxamide |
89033-45-4 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487403-5mg |
2,5-dioxoimidazolidine-4-carboxamide |
89033-45-4 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D487403-25mg |
2,5-dioxoimidazolidine-4-carboxamide |
89033-45-4 | 25mg |
$ 250.00 | 2022-06-05 | ||
| A2B Chem LLC | AW40061-50mg |
2,5-Dioxoimidazolidine-4-carboxamide |
89033-45-4 | 95% | 50mg |
$401.00 | 2024-04-19 | |
| A2B Chem LLC | AW40061-100mg |
2,5-Dioxoimidazolidine-4-carboxamide |
89033-45-4 | 95% | 100mg |
$581.00 | 2024-04-19 | |
| A2B Chem LLC | AW40061-250mg |
2,5-Dioxoimidazolidine-4-carboxamide |
89033-45-4 | 95% | 250mg |
$818.00 | 2024-04-19 | |
| A2B Chem LLC | AW40061-500mg |
2,5-Dioxoimidazolidine-4-carboxamide |
89033-45-4 | 95% | 500mg |
$1267.00 | 2024-04-19 | |
| A2B Chem LLC | AW40061-1g |
2,5-Dioxoimidazolidine-4-carboxamide |
89033-45-4 | 95% | 1g |
$1614.00 | 2024-04-19 | |
| A2B Chem LLC | AW40061-2.5g |
2,5-Dioxoimidazolidine-4-carboxamide |
89033-45-4 | 95% | 2.5g |
$3130.00 | 2024-04-19 | |
| A2B Chem LLC | AW40061-5g |
2,5-Dioxoimidazolidine-4-carboxamide |
89033-45-4 | 95% | 5g |
$4613.00 | 2024-04-19 |
2,5-dioxoimidazolidine-4-carboxamide Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2,5-dioxoimidazolidine-4-carboxamide
Compound CAS No 89033-45-4: 2,5-Dioxoimidazolidine-4-Carboxamide
The compound with CAS No 89033-45-4, commonly referred to as 2,5-dioxoimidazolidine-4-carboxamide, is a significant molecule in the field of organic chemistry. This compound belongs to the imidazolidine family, which has garnered considerable attention due to its versatile applications in pharmaceuticals, agrochemicals, and materials science. The imidazolidine core of this molecule is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 2,5-dioxoimidazolidine-4-carboxamide as a precursor for the synthesis of bioactive compounds. Its structure allows for easy functionalization, making it an ideal building block for drug discovery. Researchers have explored its ability to form stable amide bonds, which are crucial in peptide synthesis and the development of enzyme inhibitors. The carboxamide group in this compound plays a pivotal role in these reactions, enabling selective interactions with biological targets.
The synthesis of 2,5-dioxoimidazolidine-4-carboxamide typically involves multi-step processes that emphasize the importance of stereochemistry and regioselectivity. One notable approach involves the condensation of amines with carbonyl compounds under specific reaction conditions. This method ensures high yields and purity, which are essential for downstream applications. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction efficiency and reduce production time.
In terms of applications, 2,5-dioxoimidazolidine-4-carboxamide has shown promise in the development of agrochemicals. Its ability to act as a fungicide or herbicide precursor has been explored in recent agricultural studies. Additionally, this compound has been investigated for its role in polymer chemistry, where it serves as a monomer for synthesizing high-performance polymers with tailored properties such as thermal stability and mechanical strength.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2,5-dioxoimidazolidine-4-carboxamide. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation within its imidazolidine ring, enhancing its electronic communication and reactivity. These findings have implications for its use in electrochemical applications, such as batteries and sensors.
The environmental impact of 2,5-dioxoimidazolidine-4-carboxamide has also been a topic of interest. Studies have demonstrated that this compound can undergo biodegradation under specific conditions, reducing its persistence in the environment. This property is particularly important for its application in sustainable chemistry and green manufacturing processes.
In conclusion, 2,5-dioxoimidazolidine-4-carboxamide (CAS No 89033-45-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern organic synthesis. As research continues to uncover new properties and uses for this molecule, it is poised to play an even more significant role in advancing scientific and industrial frontiers.
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